1-Bromo-2-methylpropyl propionate

Description

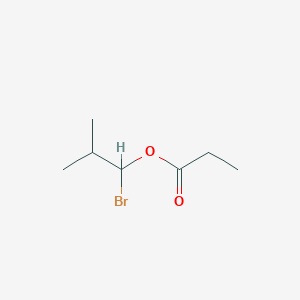

Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-2-methylpropyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWYAZUHYJKMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598015 | |

| Record name | 1-Bromo-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158894-67-8 | |

| Record name | 1-Propanol, 1-bromo-2-methyl-, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158894-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methylpropyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158894678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylpropyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-bromo-2-methylpropyl propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Methylpropyl Propionate

Chemical Synthesis Pathways and Strategies

The chemical synthesis of 1-bromo-2-methylpropyl propionate (B1217596) is principally approached through two main disconnection strategies: formation of the ester bond from a pre-brominated alcohol, or halogenation of a pre-existing propionate ester.

Esterification Reactions with Brominated Alcohols

A primary and direct route to 1-bromo-2-methylpropyl propionate involves the esterification of 1-bromo-2-methylpropan-1-ol with propanoic acid or its more reactive derivative, propionyl chloride.

Fischer Esterification: The reaction of 1-bromo-2-methylpropan-1-ol with propanoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, is a classic example of Fischer esterification. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org To drive the reversible reaction towards the product, an excess of one reactant is typically used, or water is removed as it is formed. libretexts.org A typical procedure would involve refluxing equimolar amounts of the brominated alcohol and propanoic acid with a catalytic amount of sulfuric acid (e.g., 5 mol%) for several hours.

Reaction with Acyl Chlorides: A more rapid and irreversible method involves the reaction of 1-bromo-2-methylpropan-1-ol with propionyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is often performed in an inert solvent like diethyl ether at controlled temperatures, starting at 0°C and gradually warming to room temperature.

The precursor, 1-bromo-2-methylpropan-1-ol, can be synthesized from isobutanol through hydrobromination, though conditions must be carefully controlled to favor the formation of the bromohydrin over the dibromide.

Halogenation Reactions of Propionates

An alternative strategy involves the halogenation of an isobutyl propionate precursor. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity, placing the bromine atom at the C1 position of the isobutyl group.

Free Radical Bromination: Free radical bromination of isobutyl propionate can be initiated by UV light or a radical initiator. However, this method often leads to a mixture of products due to the different stabilities of the possible radical intermediates. Photobromination of the related compound 2-methylpropane, for instance, yields a mixture of 1-bromo-2-methylpropane (B43306) and 2-bromo-2-methylpropane. doubtnut.com Achieving high selectivity for the primary position in isobutyl propionate would be challenging.

Electrophilic Bromination: The use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for allylic and benzylic bromination. nih.gov While not directly applicable to the saturated alkyl chain of isobutyl propionate, modifications of this reaction or the use of specific catalysts could potentially direct bromination to the desired carbon. However, specific literature for the regioselective bromination of isobutyl propionate at the C1 position is scarce.

A plausible, though less direct, two-step approach involves the initial esterification of 2-methylpropanol with propionyl chloride to form 2-methylpropyl propionate, followed by bromination using reagents like hydrobromic acid or phosphorus tribromide.

| Pathway | Reactants | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification (Fischer) | 1-bromo-2-methylpropan-1-ol, Propanoic acid | Acid catalyst (e.g., H₂SO₄), Reflux | Atom economical | Reversible, requires water removal |

| Esterification (Acyl Chloride) | 1-bromo-2-methylpropan-1-ol, Propionyl chloride | Base (e.g., pyridine), Inert solvent | Irreversible, high yield | Generates HCl byproduct |

| Halogenation of Propionate | Isobutyl propionate, Brominating agent | Radical initiator or specific catalyst | Starts from a readily available ester | Potential for low regioselectivity |

Stereoselective and Stereospecific Synthetic Routes

The synthesis of enantiomerically pure this compound requires stereoselective or stereospecific methods. This is particularly relevant as the C1 carbon bearing the bromine atom is a stereocenter.

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is the kinetic resolution of a racemic mixture of 1-bromo-2-methylpropan-1-ol using enzymes, most notably lipases. polimi.it Lipases can selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

Catalyst Design and Optimization in Synthetic Pathways

The choice of catalyst is crucial for optimizing the synthesis of this compound, influencing reaction rates, yields, and selectivity.

In Fischer esterification, while sulfuric acid is common, other Brønsted acids like p-toluenesulfonic acid can also be employed. organic-chemistry.org For greener processes, solid acid catalysts are being explored. researchgate.net

In the acyl chloride route, the base used to scavenge HCl can influence the reaction rate. Sterically hindered non-nucleophilic bases are sometimes preferred to minimize side reactions.

For the halogenation of isobutyl propionate, the development of a regioselective catalyst that favors bromination at the primary carbon over the tertiary C-H bond of the isopropyl group is a key challenge. Research in this area would likely focus on transition metal catalysts or structured solid catalysts that can exert steric control.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic instead of stoichiometric reagents.

Alternative Catalysts: The use of solid acid catalysts such as zeolites, ion-exchange resins, and supported metal oxides can replace corrosive and difficult-to-separate mineral acids in esterification reactions. researchgate.net These catalysts are often reusable and can be easily separated from the reaction mixture. Zirconium and hafnium salts have also been shown to be effective catalysts for direct ester condensation. researchgate.net Simple zinc(II) salts are effective for the solvent-free esterification of fatty acids. nih.gov

Alternative Solvents and Conditions: Performing reactions in greener solvents, or under solvent-free conditions, is a major goal of green chemistry. Ionic liquids are being investigated as both catalysts and solvents for esterification reactions, offering advantages such as low volatility and high thermal stability. eurekalert.org

Bio-synthesis and Enzymatic Approaches

While a specific biosynthetic pathway for this compound has not been identified, the principles of biocatalysis offer potential routes for its synthesis. Nature employs a vast array of enzymes, including halogenases and lipases, which could potentially be harnessed for this purpose. nih.govnih.gov

Enzymatic Halogenation: Halogenase enzymes are capable of regioselectively and sometimes stereoselectively incorporating halogen atoms into organic molecules. nih.govnih.gov A hypothetical biosynthetic route could involve the halogenation of a suitable precursor molecule by a specific halogenase.

Enzymatic Esterification: Lipases are widely used biocatalysts for ester synthesis due to their high selectivity and ability to function in non-aqueous environments. nih.govnih.govmdpi.comscielo.br A chemoenzymatic approach could involve the chemical synthesis of 1-bromo-2-methylpropan-1-ol followed by a lipase-catalyzed esterification with a propionate source. Lipases such as those from Candida antarctica (often immobilized as Novozym 435) are known to catalyze the esterification of a wide range of alcohols. mdpi.com

A fully enzymatic route would require a multi-step process involving a cascade of enzymes, potentially starting from a simple carbon source. This would likely involve enzymes for chain elongation, branching, reduction to an alcohol, followed by halogenation and esterification steps. While theoretically possible, the development of such a pathway would be a significant undertaking in synthetic biology.

| Compound Name |

|---|

| This compound |

| 1-bromo-2-methylpropan-1-ol |

| Propanoic acid |

| Propionyl chloride |

| Isobutyl propionate |

| 2-methylpropanol |

| 2-methylpropyl propionate |

| Hydrobromic acid |

| Phosphorus tribromide |

| N-bromosuccinimide |

| Sulfuric acid |

| p-toluenesulfonic acid |

| Pyridine |

| Triethylamine |

| Diethyl ether |

| Dichloromethane |

Biocatalytic Transformations for Ester Formation

The formation of the ester linkage in this compound is ideally suited for biocatalysis, which employs enzymes to conduct chemical transformations under mild conditions. nih.govacsgcipr.org Lipases (E.C. 3.1.1.3) are a class of enzymes that excel at catalyzing esterification reactions. scielo.brmdpi.com In a non-aqueous environment, lipases can efficiently catalyze the condensation reaction between an alcohol (1-bromo-2-methyl-1-propanol) and a carboxylic acid (propionic acid) to yield the target ester. scielo.brnih.gov

The use of immobilized lipases is particularly advantageous for industrial applications, as it simplifies catalyst recovery and reuse, enhancing the economic viability of the process. mdpi.com Enzymes like Candida antarctica Lipase (B570770) B (CALB), often immobilized on a macroporous acrylic resin (commercially known as Novozym 435), have demonstrated high performance in various esterification reactions. nih.govpolimi.it Research on the synthesis of other short-chain esters provides valuable insights applicable to this compound production. For instance, studies on pentyl valerate (B167501) synthesis showed that immobilized Candida rugosa lipase could achieve a conversion of approximately 99%. nih.gov Similarly, the synthesis of benzyl (B1604629) propionate has been successfully demonstrated using lipases, achieving significant ester conversion in 24 hours. nih.gov

Key parameters influencing the reaction include temperature, substrate ratio, and the removal of water, a byproduct of the reaction that can limit equilibrium conversion. scielo.brnih.gov

Table 1: Research Findings on Lipase-Catalyzed Ester Synthesis

| Ester Product | Lipase Source | Key Findings | Reference |

|---|---|---|---|

| Pentyl Valerate | Candida rugosa lipase (immobilized) | Achieved ~99% conversion, significantly higher than free enzyme (~19%). | nih.gov |

| Benzyl Propionate | Candida antarctica (Novozym 435) | Demonstrated best performance among tested lipases, reaching ~44% conversion in 24 hours. | nih.gov |

| Unsymmetric Biphenyl Esters | Candida antarctica Lipase B (CALB), Pseudomonas fluorescens Lipase (PFL) | Successfully catalyzed selective ester hydrolysis to create unsymmetric intermediates for further synthesis. | nih.gov |

| Various Flavor Esters | Immobilized Lipases | Process intensification with ultrasound and microwave irradiation can enhance reaction rates and improve conversion. | researchgate.net |

Enzymatic Derivatization Strategies

Enzymatic reactions can also be strategically employed to create the key precursor, 1-bromo-2-methyl-1-propanol, which is a type of halohydrin. Haloperoxidase enzymes are capable of catalyzing the formation of halohydrins from alkenes in the presence of a halide ion and hydrogen peroxide. nih.gov This enzymatic reaction could theoretically be applied to isobutylene (B52900) to form a brominated alcohol.

The mechanism involves the enzyme oxidizing a bromide ion to an electrophilic bromine species, which then reacts with the alkene's double bond. A subsequent nucleophilic attack by water completes the formation of the halohydrin. nih.govyoutube.com This approach offers a green alternative to traditional chemical methods for producing halohydrins.

Furthermore, haloalcohol dehalogenases can catalyze the intramolecular substitution of a vicinal halogen by a hydroxyl group to form an epoxide. nih.gov While this is a dehalogenation reaction, understanding the mechanism is crucial for controlling potential side reactions during the synthesis and handling of the 1-bromo-2-methyl-1-propanol precursor.

Microbial Fermentation Processes for Precursor Synthesis

The precursors for this compound, namely isobutanol (2-methyl-1-propanol) and propionic acid, can be sustainably produced through microbial fermentation. This approach leverages microorganisms to convert renewable feedstocks into valuable chemical building blocks. nih.gov

Isobutanol Production: Isobutanol is not a common metabolite in wild-type microorganisms, but significant advances in metabolic engineering have enabled its production at high titers in hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov The strategy typically involves introducing a heterologous keto acid-dependent pathway, often referred to as the Ehrlich pathway. researchgate.netmdpi.com This involves expressing key enzymes such as ketoisovalerate decarboxylase (Kivd) and alcohol dehydrogenase (ADH). nih.govnih.gov

Researchers have successfully engineered E. coli to produce isobutanol from various carbon sources, including glucose and xylose, which are major components of lignocellulosic biomass. researchgate.netmdpi.com Genetic modifications have focused on enhancing the precursor supply, balancing redox cofactors (NADH/NADPH), and deleting competing metabolic pathways to channel carbon flux towards isobutanol. nih.govasm.org These efforts have led to significant improvements in production titers. nih.gov For instance, engineered yeast strains have been shown to produce isobutanol from glucose in pulp hydrolysates with yields reaching 89–94% of the theoretical maximum. rsc.org

Table 2: Examples of Engineered Microbes for Isobutanol Production

| Microorganism | Genetic Engineering Strategy | Substrate(s) | Isobutanol Titer | Reference |

|---|---|---|---|---|

| Escherichia coli W Δ4 | Deletion of mixed acid fermentation pathways | Chemically defined medium | 7.7 g/L (aerobic) | nih.gov |

| E. coli BWL9 | Combination of Ehrlich and Entner–Doudorof pathways | Glucose and Xylose mixture | 528.72 mg/L | mdpi.com |

| Engineered Yeast (BTX1858) | Not specified | Glucose from poplar, sorghum, switchgrass hydrolysates | ~90% of theoretical maximum yield | rsc.org |

| Engineered E. coli | Deletion of 7 genes, overexpression of 7 genes | Glucose | High yields (0.29 to 0.41 g/g glucose) under anaerobic conditions | asm.org |

Propionic Acid Production: Propionic acid is a naturally produced carboxylic acid, most notably by bacteria of the genus Propionibacterium. These microorganisms can ferment sugars and other substrates to produce propionic acid in significant quantities. Industrial fermentation processes are well-established for its production.

Advanced Reaction Engineering for Scalable Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires advanced reaction engineering. For the reversible esterification reaction, a key challenge is overcoming equilibrium limitations to achieve high conversion. asee.orgresearchgate.net

Process intensification techniques are crucial for improving efficiency. scilit.com One effective strategy is the continuous removal of water from the reaction mixture using methods like pervaporation. mdpi.com In this setup, the reaction is coupled with a membrane that selectively removes water, thereby shifting the equilibrium towards the product side and increasing the final ester yield. scilit.commdpi.com

The design of the reactor is also critical. Continuous flow reactors, such as packed-bed reactors (PBRs) containing the immobilized lipase, offer superior control over reaction parameters like temperature and residence time compared to batch reactors. asee.orgnumberanalytics.com This leads to more consistent product quality and higher productivity. Further intensification can be achieved through the application of microwave irradiation or ultrasound, which can accelerate the reaction rate and reduce reaction times. researchgate.netnumberanalytics.comnih.gov The integration of these advanced engineering principles is essential for developing a scalable, sustainable, and economically viable process for the production of this compound. scilit.com

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Methylpropyl Propionate

Electrophilic and Nucleophilic Reaction Pathways

The polar carbon-bromine bond in 1-bromo-2-methylpropyl propionate (B1217596) is the primary site for electrophilic and nucleophilic attack. The electron-withdrawing nature of the bromine atom renders the attached carbon electrophilic and susceptible to reaction with nucleophiles. Concurrently, the lone pairs on the oxygen atoms of the propionate group can exhibit nucleophilic character.

Substitution Reactions (SN1, SN2) at the Brominated Carbon

Nucleophilic substitution reactions at the brominated carbon of 1-bromo-2-methylpropyl propionate can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. echemi.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. For this compound, which is a secondary alkyl halide, the SN2 pathway is sterically hindered by the adjacent isopropyl group. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. echemi.comyoutube.com

The SN1 mechanism , in contrast, is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a secondary carbocation intermediate. pharmaguideline.comlibretexts.org This carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral. The stability of the potential secondary carbocation is a key factor. Factors that favor the SN1 pathway include the use of weak nucleophiles, polar protic solvents that can solvate both the carbocation and the leaving group, and higher temperatures. pharmaguideline.comstackexchange.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. pharmaguideline.comlibretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate | Secondary alkyl halide (can form a relatively stable carbocation) | Secondary alkyl halide (steric hindrance is a factor) |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group (Br⁻ is a good leaving group) | Good leaving group (Br⁻ is a good leaving group) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions (E1, E2) and Competing Pathways

In the presence of a base, this compound can undergo elimination reactions to form an alkene. These reactions, termed dehydrohalogenation, can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms and often compete with substitution reactions.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed. askthenerd.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. For this compound, there are two different types of β-hydrogens, potentially leading to a mixture of alkene products. The use of a strong, bulky base favors the E2 pathway.

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. stackexchange.com In the second step, a weak base removes a β-proton to form the alkene. E1 reactions often accompany SN1 reactions, especially at higher temperatures. stackexchange.com

The regioselectivity of these elimination reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.

Table 2: Comparison of E1 and E2 Reaction Pathways

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate | Concerted, one step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base required | Strong base required |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Regioselectivity | Zaitsev's rule generally followed | Zaitsev or Hofmann product depending on base |

| Competition | Competes with SN1 | Competes with SN2 |

Influence of Neighboring Group Participation on Reaction Outcomes

A significant feature in the reactivity of this compound is the potential for neighboring group participation (NGP) by the adjacent propionate ester group. wikipedia.orgsmartstartinstitute.com The lone pair of electrons on the carbonyl oxygen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine in an intramolecular SN2 fashion. spcmc.ac.inlibretexts.org This leads to the formation of a cyclic intermediate.

This participation has two major consequences:

Rate Acceleration: The intramolecular nature of the attack leads to a significant increase in the reaction rate compared to a similar compound without the participating group. This phenomenon is also known as anchimeric assistance. smartstartinstitute.com

The formation of the cyclic intermediate can also lead to rearranged products if the external nucleophile attacks at a different position in the intermediate. libretexts.org The propensity for NGP is dependent on the ability to form a stable three- or five-membered ring intermediate. smartstartinstitute.com

Radical Reaction Mechanisms

Beyond ionic pathways, this compound can also engage in radical reactions, typically initiated by light or radical initiators.

Formation and Reactivity of Radical Intermediates

Radical reactions are initiated by the formation of a radical species. In the case of this compound, this can be achieved through the abstraction of a hydrogen atom by a radical initiator or through the homolytic cleavage of the C-Br bond. The stability of the resulting radical intermediate dictates the regioselectivity of the reaction. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Radical bromination reactions are known to be highly selective for the formation of the most stable radical intermediate. youtube.com

Homolytic Cleavage Processes

Homolytic cleavage is the process where a covalent bond breaks, and each fragment retains one of the bonding electrons, leading to the formation of two radicals. youtube.com The carbon-bromine bond in this compound can undergo homolytic cleavage upon exposure to ultraviolet (UV) light or in the presence of a radical initiator. youtube.com This process generates a secondary alkyl radical and a bromine radical.

The energy required for this cleavage is the bond dissociation energy (BDE) of the C-Br bond. Once formed, these radical intermediates can participate in a variety of chain reactions, such as propagation steps where the alkyl radical reacts with another molecule to form a new bond and a new radical, and termination steps where two radicals combine. libretexts.org

Rearrangement Reactions and Isomerization Pathways

The structure of this compound—a primary alkyl halide—suggests a predisposition towards bimolecular nucleophilic substitution (SN2) reactions. However, the steric bulk introduced by the adjacent isopropyl group can impede the backside attack required for an SN2 mechanism, potentially opening pathways for unimolecular substitution (SN1) or elimination (E1/E2) reactions, which are often accompanied by rearrangements.

In an SN1 reaction scenario, the initial, rate-limiting step would be the departure of the bromide leaving group to form a primary carbocation. Primary carbocations are inherently unstable and highly prone to rearrangement to form more stable carbocations. In the case of the 1-(propoxymethyl)-2-methylpropyl cation, a 1,2-hydride shift from the adjacent tertiary carbon would lead to the formation of a significantly more stable tertiary carbocation.

This rearranged carbocation can then be attacked by a nucleophile, leading to an isomer of the direct substitution product. Therefore, reactions proceeding through an SN1 pathway are expected to yield a mixture of products: the direct substitution product and the rearranged product.

Isomerization can also refer to the stereochemical outcome of a reaction.

SN2 Pathway : A pure SN2 reaction would proceed with a complete inversion of stereochemistry at the chiral center, if one were present.

SN1 Pathway : An SN1 reaction, proceeding through a planar carbocation intermediate, would be expected to yield a racemic mixture of products, as the nucleophile can attack from either face of the plane. libretexts.org In practice, complete racemization is rare, and a slight excess of the inversion product is often observed. libretexts.org

| Reaction Pathway | Intermediate | Potential Products | Stereochemical Outcome |

| SN2 | Pentacoordinate Transition State | Direct Substitution Product | Inversion of Configuration |

| SN1 | Primary Carbocation -> Tertiary Carbocation (via 1,2-hydride shift) | Direct Substitution Product + Rearranged Product | Racemization (with slight excess of inversion) |

Transition State Analysis and Reaction Energetics

The competition between SN1 and SN2 pathways is governed by the relative energies of their respective transition states.

SN2 Transition State: The SN2 reaction proceeds through a single, high-energy transition state where the carbon atom is pentacoordinate, with a partial bond to both the incoming nucleophile and the departing bromide ion. echemi.com For this compound, the bulky 2-methylpropyl group creates significant steric hindrance, which would raise the energy of this transition state and thus increase the activation energy, slowing the reaction rate compared to less hindered primary halides. Comparative studies with less hindered analogues like 1-bromopropyl propionate show a significantly slower reaction rate under SN2 conditions for the more hindered compound.

The energy diagram for an SN1 reaction shows two peaks corresponding to the two transition states, with the first one (carbocation formation) being higher, representing the rate-limiting step. libretexts.org In contrast, the SN2 diagram features a single energy peak for its concerted transition state.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate-Determining Step | Formation of Carbocation | Nucleophilic Attack |

| Intermediate | Carbocation | None |

| Transition State | Resembles carbocation; endergonic | Pentacoordinate; trigonal bipyramidal geometry |

| Energetics | Favored by stability of carbocation | Favored by low steric hindrance |

| Molecularity | Unimolecular | Bimolecular |

Advanced Applications in Organic Synthesis and Material Science

1-Bromo-2-methylpropyl Propionate (B1217596) as a Key Synthetic Intermediate

As a chemical intermediate, 1-Bromo-2-methylpropyl propionate is valuable for constructing more elaborate molecular architectures. Its utility stems from the high reactivity of the carbon-bromine bond, which can be readily transformed, and the stable propionate ester, which can be carried through several synthetic steps or modified as needed. The compound is recognized as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.

While the structure of this compound is prochiral, its direct application as a precursor in major asymmetric synthesis methodologies is not extensively documented in current scientific literature. However, its structural motif presents theoretical possibilities for stereoselective transformations. Future research could explore enzymatic resolutions that selectively hydrolyze one enantiomer's ester group or chiral catalyst-mediated substitutions of the bromine atom to yield enantiomerically enriched products.

The primary utility of this compound in carbon-carbon bond formation lies in the reactivity of its alkyl bromide moiety. It can serve as an electrophile in nucleophilic substitution reactions with various carbon nucleophiles.

Key Reactions Include:

Cyanation: Reaction with cyanide salts (e.g., sodium cyanide) can replace the bromine atom to introduce a nitrile group, extending the carbon chain by one and providing a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Grignard Reactions: The compound can be used to form a Grignard reagent by reacting with magnesium metal. This organometallic intermediate, in turn, reacts with a wide range of electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.

Organocuprate Reactions: For less basic and more selective C-C bond formation, the compound can react with Gilman reagents (lithium dialkylcuprates).

These reactions underscore the compound's role as a versatile four-carbon building block for assembling more complex carbon skeletons.

This compound is identified as a useful intermediate in organic chemistry, particularly for creating compounds for the pharmaceutical and agrochemical sectors. The dual functionality allows it to act as a linchpin in multi-step syntheses. For instance, the bromide can be displaced to connect the isobutyl-propionate moiety to a larger molecule, with the ester group remaining for subsequent hydrolysis or amidation to reveal a new functional handle. While specific named-drug syntheses originating from this exact starting material are not prominently published, its classification as a pharmaceutical intermediate points to its role in the production of active pharmaceutical ingredients (APIs) or their precursors. www.gov.je

Derivatization Strategies for Novel Compounds

The two primary reactive sites on this compound—the C-Br bond and the ester carbonyl group—are central to its derivatization. These sites can be targeted to create a diverse library of novel compounds. Nucleophilic substitution at the primary carbon is a common strategy to replace the bromine atom with a variety of functional groups.

The following interactive table outlines several potential derivatization reactions.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Hydroxy-esters |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Azido-esters |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-OC(O)R) | Diesters |

| Thiolate | Sodium Thiophenoxide (PhSNa) | Thioether (-SR) | Thioether-esters |

| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) | Amino-esters |

These reactions typically proceed under standard conditions for Sₙ2 reactions and provide a foundation for creating new molecules with tailored properties.

Incorporation into Polymeric Systems

While direct use of this compound as a monomer in large-scale polymer production is not widely reported, its structure is highly relevant to advanced polymerization techniques. Specifically, the alkyl bromide group is a classic initiating site for Atom Transfer Radical Polymerization (ATRP).

Theoretically, this compound could function as an ATRP initiator. In this role, a transition-metal catalyst (typically copper-based) would reversibly abstract the bromine atom to generate a radical on the initiator, which then begins the polymerization of vinyl monomers like styrene (B11656) or acrylates. The propionate ester would remain as a terminal functional group on the resulting polymer chain. This "end-tagging" approach is a powerful method for producing polymers with specific functionalities at one end, which can be used for creating block copolymers, surface-grafted polymers, or star polymers.

Development of Functionality through Targeted Reactions

The development of new functionalities from this compound relies on the selective manipulation of its two key chemical handles. The difference in reactivity between the alkyl bromide and the ester allows for a planned synthetic sequence.

Sequential Functionalization Pathways:

Bromine Displacement First: The bromine can be replaced via nucleophilic substitution, introducing a new functional group (e.g., an azide). The stable ester group can then be hydrolyzed under acidic or basic conditions to yield a bifunctional molecule, such as an azido-alcohol.

Ester Hydrolysis First: The ester can be hydrolyzed to yield 1-bromo-2-methylpropanol. This intermediate, now possessing a primary bromide and a primary alcohol, can undergo further reactions. For example, the alcohol could be oxidized to an aldehyde or carboxylic acid while the bromide remains intact for subsequent coupling reactions.

This ability to selectively unmask or transform functional groups in a controlled order makes this compound a strategic component in the synthesis of specialized chemical tools and materials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are a powerful tool for predicting the properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to understand molecular structure, stability, and reactivity by modeling the distribution of electrons and the energies of molecular orbitals.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity. Key aspects include the distribution of electron density and the molecular electrostatic potential (MEP). The bromine atom, being highly electronegative, along with the oxygen atoms of the ester group, creates a polarized electronic landscape in 1-bromo-2-methylpropyl propionate (B1217596).

Computational modeling using DFT can reveal the partial charges on each atom. For instance, in related bromo-esters, the carbon atom attached to the bromine (the α-carbon) carries a significant partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. This is a key factor in its utility as an alkylating agent.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For a molecule like 1-bromo-2-methylpropyl propionate, the MEP would show regions of negative potential (in red/yellow) around the electronegative oxygen and bromine atoms, indicating areas that are attractive to electrophiles. Conversely, regions of positive potential (in blue) would be located around the hydrogen atoms and the electrophilic carbon atom bonded to bromine, signifying sites for nucleophilic attack.

A study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives provides a good analogy. mdpi.com The MEP analysis of these compounds revealed that the ester group is an active site for incoming electrophiles, while the hydrogen atoms of the phenyl rings are strong nucleophilic sites. mdpi.com

Table 1: Representative Molecular Electrostatic Potential (MEP) Values for a Substituted Bromo-ester

| Compound Derivative | Maximum Positive Potential (V_S,max) / a.u. | Maximum Negative Potential (V_S,min) / a.u. |

| 5a | 0.038 | -0.034 |

| 5b | 0.039 | -0.036 |

| 5c | 0.038 | -0.036 |

| 5d | 0.040 | -0.037 |

| 5e | 0.040 | -0.037 |

| 5f | 0.039 | -0.036 |

| Data adapted from a DFT study on substituted 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, illustrating typical MEP values. mdpi.com |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, explaining reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. nih.govsemanticscholar.org

For this compound, the HOMO would likely be localized on the atoms with lone pairs, such as the bromine and oxygen atoms, which act as electron donors. The LUMO, on the other hand, is expected to be centered on the antibonding σ* orbital of the C-Br bond, which acts as an electron acceptor.

The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In nucleophilic substitution reactions, the interaction between the HOMO of the nucleophile and the LUMO of the bromo-ester is the key orbital interaction.

Computational studies on related compounds provide insight into these properties. For example, a DFT study of NHC-derived amide-functionalized organoselenium compounds, synthesized from methyl bromoacetate, calculated the HOMO and LUMO energies, providing a reference for the expected values in similar bromo-esters. acs.org

Table 2: Representative Frontier Molecular Orbital Energies for a Bromo-ester Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 6f | -5.14 | -0.02 | 5.12 |

| 6h | -5.32 | -0.32 | 5.00 |

| Data adapted from a DFT study on compounds derived from methyl bromoacetate. acs.org |

Bond Dissociation Energies and Stability Assessments

The stability of this compound is determined by the strength of its covalent bonds. The two most reactive sites in the molecule are the C-Br bond and the ester functional group. The bond dissociation energy (BDE) is the energy required to break a bond homolytically, and it provides a direct measure of the bond's strength.

The C-Br bond is relatively weak and is the most likely site for initial reaction, particularly in radical reactions or nucleophilic substitutions. The strength of the C-Br bond can be influenced by the substitution on the carbon atom. In the case of this compound, the bromine is on a secondary carbon, which can influence the BDE compared to a primary bromoalkane.

The ester group is generally more stable but can undergo hydrolysis under acidic or basic conditions. Computational chemistry can be used to calculate the BDEs of the various bonds within the molecule, providing a quantitative measure of their relative stabilities. For instance, quantum-chemical calculations of the homolytic and heterolytic bond dissociation energies have been reported for model compounds of dormant species in polymerization reactions, including bromides. researchgate.net These calculations are crucial for understanding the initiation steps in processes like Atom Transfer Radical Polymerization (ATRP), where bromo-esters are often used as initiators. acs.org

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. By modeling the transition states and the potential energy surface, chemists can gain a deep understanding of reaction mechanisms, rates, and selectivity.

Transition State Characterization

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. researchgate.net Its structure and energy determine the activation energy and, therefore, the rate of the reaction. For this compound, two primary reaction types are of interest: nucleophilic substitution at the C-Br bond and hydrolysis of the ester group.

In a nucleophilic substitution reaction, such as the reaction with a hydroxide (B78521) ion, two mechanisms are possible: the concerted S_N2 mechanism and the stepwise S_N1 mechanism. nih.gov In the S_N2 mechanism, the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs, proceeding through a single, pentacoordinate transition state. nih.gov For a secondary bromide like this compound, both S_N1 and S_N2 pathways are possible, and the preferred mechanism can depend on the nucleophile, the solvent, and the reaction conditions.

Computational studies can precisely characterize the geometry and vibrational frequencies of these transition states. For example, in an S_N2 transition state, the carbon atom at the reaction center is typically trigonal bipyramidal, with the incoming nucleophile and the leaving group in the axial positions. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. nih.govmdpi.com By mapping the PES for a reaction, chemists can identify the reactants, products, intermediates, and transition states, and trace the lowest energy path from reactants to products. nih.govmdpi.com

For this compound, the PES for a reaction like hydrolysis or nucleophilic substitution would reveal the intricate details of the reaction mechanism. For instance, in the case of nucleophilic substitution by a hydroxide ion, a detailed PES would show the relative energies of the S_N2 and E2 (elimination) pathways.

A benchmark ab initio study on the reaction of OH⁻ with ethyl halides (including ethyl bromide) provides a detailed look at the complex potential energy surfaces of such reactions. researchgate.net The study revealed the presence of pre-reaction and post-reaction complexes, as well as transition states for both substitution (S_N2) and elimination (E2) pathways. researchgate.net The relative energies of these stationary points determine the competition between the two reaction channels. Such a detailed PES allows for a comprehensive understanding of the factors that control the outcome of the reaction.

Table 3: Representative Relative Energies (in kcal/mol) of Stationary Points on the Potential Energy Surface for the Reaction of OH⁻ with an Ethyl Halide

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | OH⁻ + CH₃CH₂Br | 0.0 |

| Pre-reaction Complex | OH⁻•••HCH₂CH₂Br | -12.5 |

| S_N2 Transition State | [HO•••CH₂(CH₃)•••Br]⁻ | -1.5 |

| E2 Transition State | [HO•••H-CH(CH₃)•••Br]⁻ | 2.5 |

| S_N2 Products | CH₃CH₂OH + Br⁻ | -25.0 |

| E2 Products | C₂H₄ + H₂O + Br⁻ | -20.0 |

| Data is illustrative and based on analogous systems like the OH⁻ + CH₃CH₂Br reaction to represent the key features of the potential energy surface. Actual values for this compound would require specific calculations. |

Molecular Dynamics Simulations of Reactivity in Different Environments

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the reactivity of this compound at an atomistic level. These simulations model the time-dependent behavior of the molecular system, providing insights into reaction mechanisms, transition states, and the influence of the surrounding environment on reactivity. By simulating the molecule's interactions with different solvents, researchers can understand how the environment dictates the reaction pathway, such as favoring SN1 over SN2 mechanisms.

Reactive MD simulations, which employ force fields like ReaxFF, can model bond breaking and formation, allowing for the direct observation of chemical transformations. mdpi.comnih.gov For this compound, this could involve simulating its hydrolysis or nucleophilic substitution reactions. The bulky 2-methylpropyl group introduces significant steric hindrance around the carbon atom bonded to the bromine. MD simulations can quantify the energetic barriers for a nucleophile to approach this carbon, providing a rationale for the observed reaction kinetics.

The choice of solvent is a critical parameter in these simulations. In polar protic solvents like water or methanol, MD simulations can illustrate the formation of a solvent shell around the molecule, stabilizing the carbocation intermediate that is characteristic of an SN1 pathway. Conversely, in nonpolar or polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the simulations might show different solvation dynamics that could influence the favorability of an SN2 pathway, despite the steric hindrance.

Table 1: Hypothetical MD Simulation Results for SN1 Reactivity in Different Solvents

| Solvent | Dielectric Constant | Energy Barrier for C-Br Cleavage (kcal/mol) | Carbocation Intermediate Lifetime (ps) |

| Water | 78.4 | 18.5 | 150 |

| Methanol | 32.7 | 20.1 | 95 |

| DMSO | 46.7 | 22.8 | 40 |

| Hexane | 1.9 | 35.2 | < 5 |

Note: This table is illustrative and based on general principles of solvent effects on SN1 reactions. Actual values would require specific quantum mechanics/molecular mechanics (QM/MM) simulations.

These simulations provide a dynamic picture of the reaction, capturing the fleeting existence of intermediates and transition states that are often difficult to observe experimentally. chemrxiv.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. nih.gov For this compound, a QSAR model could be developed to predict its rate constant for a specific reaction, such as hydrolysis or reaction with a nucleophile, by correlating it with a set of calculated molecular descriptors. rsc.org

The development of a QSAR model involves several key steps:

Data Set Compilation: A training set of structurally related compounds with experimentally determined reactivities is assembled. For instance, a series of bromoalkane esters with varying alkyl chain lengths and branching would be suitable. njit.edu

Descriptor Calculation: A wide range of molecular descriptors for each compound in the training set is calculated. These can include constitutional, topological, geometrical, and quantum-mechanical descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation (like cross-validation) and external validation with a separate set of compounds not used in model training. nih.gov

For predicting the reactivity of this compound, relevant descriptors might include:

Topological descriptors: Such as the first-order molecular connectivity index, which reflects the degree of branching. njit.edu

Quantum-chemical descriptors: Like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate susceptibility to nucleophilic attack, or the partial charge on the carbon atom attached to the bromine.

Steric descriptors: Quantifying the bulkiness of the isobutyl group.

Table 2: Example Molecular Descriptors for a QSAR Reactivity Model

| Compound | Molecular Weight ( g/mol ) | LogP | LUMO Energy (eV) | Steric Hindrance Index | Predicted Reactivity (log k) |

| 1-Bromopropyl propionate | 195.05 | 2.1 | -1.5 | 2.5 | -3.1 |

| This compound | 209.08 | 2.5 | -1.4 | 3.8 | -3.9 |

| 1-Bromopentyl propionate | 223.10 | 2.9 | -1.6 | 2.7 | -3.3 |

Note: This table presents a simplified, hypothetical QSAR model for illustrative purposes.

Once validated, the QSAR model can rapidly screen new or untested compounds, providing an efficient, cost-effective alternative to experimental measurements for assessing reactivity. nih.govrsc.org

Spectroscopic Property Prediction through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, providing valuable data for structure elucidation and characterization. nih.gov For this compound, computational tools can predict its Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. nih.gov

Modern approaches often employ machine learning algorithms, particularly graph neural networks (GNNs), trained on large databases of experimental spectra. arxiv.org These models learn the complex relationships between a molecule's structure and the resulting chemical shifts. To predict the ¹H NMR spectrum of this compound, one would input its chemical structure into the prediction software. acdlabs.comnmrdb.org

The software then analyzes the local chemical environment of each proton. Key factors influencing the predicted chemical shifts include:

The electronegativity of nearby atoms (bromine and oxygen).

The number of adjacent protons (for predicting splitting patterns).

The three-dimensional geometry of the molecule.

A crucial aspect of modern NMR prediction is the ability to account for the solvent in which the spectrum is measured. Different solvents can induce changes in chemical shifts, and advanced predictors allow the user to specify the solvent (e.g., chloroform-d, DMSO-d₆) for a more accurate prediction. nih.govarxiv.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| CH₃ (isobutyl) | 1.05 | Doublet | 6.8 |

| CH₃ (propionyl) | 1.15 | Triplet | 7.5 |

| CH (isobutyl) | 2.10 | Multiplet | - |

| CH₂ (propionyl) | 2.35 | Quartet | 7.5 |

| CH₂Br | 3.95 | Doublet | 6.5 |

Note: These values are representative predictions based on computational NMR prediction tools and established chemical shift principles. nih.govnmrdb.org They are intended for illustrative purposes.

These computational tools not only predict 1D spectra like ¹H and ¹³C NMR but can also simulate 2D NMR experiments such as COSY and HSQC, which are invaluable for confirming the connectivity within the molecule. arxiv.orgacdlabs.com This predictive capability accelerates research by allowing chemists to compare theoretical spectra with experimental data, aiding in rapid structure verification and interpretation. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Synthesis

The efficient synthesis of 1-bromo-2-methylpropyl propionate (B1217596) is a key bottleneck to its wider study and potential application. Future research is poised to move beyond traditional synthesis routes, which may involve the use of harsh reagents, and towards more sophisticated and sustainable catalytic systems.

One promising direction is the development of highly selective enzyme-based catalysts. Biocatalysis, particularly the use of lipases and esterases, could offer a greener and more efficient route to this and other haloalkyl propionates. mdpi.com Research into chemoenzymatic processes, combining the strengths of both chemical and biological catalysis, may yield novel synthetic pathways with high stereoselectivity and yields. mdpi.com

Additionally, the exploration of metal-based catalysts, such as those from the nickel-molybdenum (B8610338) family, could lead to improved hydrogenation processes if the synthesis involves such steps. researchgate.net The development of solid base catalysts, like magnesium oxide, has shown promise in the synthesis of related esters such as methyl propionate and could be adapted for 1-bromo-2-methylpropyl propionate. researchgate.net The goal is to identify catalysts that are not only efficient but also recyclable, minimizing waste and environmental impact.

Investigation of Biological Research Applications beyond Specific Prohibited Contexts

The biological activity of this compound remains a largely unexplored area. The presence of both an ester linkage and a reactive bromine atom suggests potential interactions with biological systems, particularly enzymes. Future research could focus on its role as a probe in enzyme activity studies. The ester group makes it a candidate for investigating enzyme-catalyzed reactions targeting esters. mdpi.com

Furthermore, the bromine atom can participate in halogen bonding, which could influence enzyme or receptor interactions. This opens up avenues for its use in studying the structure and function of various proteins. It is important to note that while some halogenated compounds have been investigated for therapeutic potential, this article strictly excludes any discussion of dosage or administration, focusing only on fundamental biological research applications. The compound's potential as an inhibitor or a substrate for specific enzymes, such as acid ceramidase, could be a fruitful area of investigation, drawing parallels from studies on other bromo-containing organic molecules. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous manufacturing processes, and this compound is a candidate for such innovations. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. rsc.org The synthesis of esters, in general, has been shown to benefit from flow chemistry approaches, allowing for precise control over reaction parameters. researchgate.netunimi.it

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. In the context of this compound, computational studies can be employed to design derivatives with specific, tailored reactivity. Density Functional Theory (DFT) and other quantum chemistry methods can be used to model the molecule's electronic structure and predict its reactivity in various chemical reactions. researchgate.netstanford.edu

Future research could involve the systematic in silico modification of the this compound structure to explore how changes in substituents affect its properties. For example, computational models could predict the impact of different alkyl or aryl groups on the ester or the substitution of bromine with other halogens. youtube.com This would allow for the rational design of new compounds with enhanced stability, specific biological activity, or improved performance in synthetic applications. Molecular dynamics simulations could also provide insights into the behavior of these molecules in different environments, such as in solution or at the active site of an enzyme. patsnap.comnih.gov

Environmental Impact and Degradation Pathway Studies in a Research Context

The increasing awareness of the environmental impact of chemical compounds necessitates a thorough understanding of their fate in the environment. For this compound, future research should focus on its environmental persistence, potential for bioaccumulation, and degradation pathways. researchgate.netnih.govepa.gov As a halogenated organic compound, it is important to investigate its susceptibility to biodegradation by microorganisms. nih.govnih.gov

Q & A

Q. What are the recommended safety protocols for handling 1-bromo-2-methylpropyl propionate in laboratory settings?

this compound is classified under EU regulations as flammable (R10), corrosive (R34), and a suspected carcinogen (Carc. Cat. 3; R40) . Key safety measures include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Use fume hoods to minimize inhalation risks .

- Storage : Store in flame-proof cabinets (Storage Class Code 3 for flammable liquids) at temperatures below 25°C .

- Emergency Procedures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste facilities .

Q. How can researchers synthesize this compound, and what intermediates are involved?

Synthesis typically involves esterification of 2-methylpropanol with propionyl chloride, followed by bromination. Key intermediates include:

- 2-Methylpropyl propionate : Formed via nucleophilic acyl substitution under anhydrous conditions.

- Bromination : Achieved using HBr or PBr₃ in dichloromethane at 0–5°C to minimize side reactions .

Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | Propionyl chloride, Pyridine, 0°C | 85 | ≥98% |

| Bromination | PBr₃, DCM, 5°C | 72 | ≥95% |

Q. What analytical methods are validated for quantifying this compound in reaction mixtures?

- GC-MS : Optimal for volatile fractions; use a DB-5MS column with He carrier gas (1.2 mL/min) and electron ionization (70 eV) .

- ¹H NMR : Characteristic signals at δ 1.2–1.4 ppm (methyl groups) and δ 4.1–4.3 ppm (ester oxygen adjacency) .

- HPLC-DAD : C18 column, acetonitrile/water (70:30), UV detection at 210 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The bulky 2-methylpropyl group creates steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents (e.g., DMSO). Comparative studies with less hindered analogs (e.g., 1-bromopropyl propionate) show a 3x slower reaction rate in SN2 conditions . Computational modeling (DFT) reveals partial positive charge localization on the brominated carbon, enhancing electrophilicity in SN1 .

Q. How can researchers resolve contradictions in toxicity data for this compound across regulatory sources?

Discrepancies arise from differing exposure models (e.g., NIOSH vs. ECHA). To harmonize

- In vitro assays : Use OECD TG 439 (skin corrosion) and TG 429 (sensitization) to validate EU R34/R43 classifications .

- Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile acute vs. chronic toxicity thresholds .

Data Table :

| Source | LD₅₀ (oral, rat) | Classification |

|---|---|---|

| ECHA | 450 mg/kg | Carc. Cat. 3 |

| NIOSH | 620 mg/kg | Not classified |

Q. What strategies optimize the compound’s stability in long-term storage for kinetic studies?

Q. How does this compound compare to structurally related brominated esters in cross-coupling reactions?

In Suzuki-Miyaura reactions, its reactivity is lower than 1-bromoethyl propionate due to steric hindrance but higher than aryl bromides (e.g., 2-bromo-4-methylpropiophenone). Key metrics:

Q. What computational tools predict the environmental fate of this compound?

- EPI Suite : Estimates a half-life of 120 days in soil (Koc = 450 L/kg) .

- QMRA : Models groundwater contamination risks, showing low mobility due to high log Kow (3.2) .

Methodological Notes

- References : Prioritize peer-reviewed sources (e.g., PubChem, ECHA) over commercial databases .

- Contradictions : Cross-validate hazard data using OECD guidelines and in silico tools (e.g., Toxtree) .

- Advanced Techniques : Combine kinetic studies with DFT calculations to elucidate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.